BLU9931 - 1538604-68-0

BLU9931

Catalog Number: EVT-287334
CAS Number: 1538604-68-0
Molecular Formula: C26H22Cl2N4O3
Molecular Weight: 509.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BLU9931 is a potent, irreversible, and highly selective small molecule inhibitor of FGFR4. [, , , ] It exhibits exquisite selectivity for FGFR4 over other FGFR family members (FGFR1, FGFR2, FGFR3) and demonstrates remarkable kinome selectivity. [, ] This selectivity makes BLU9931 a valuable tool in dissecting the specific roles of FGFR4 in various biological processes and disease models. [] BLU9931 is primarily utilized in preclinical research to investigate the therapeutic potential of targeting FGFR4 in different cancer types. [, , , , , , , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of BLU9931 features a quinazoline core, substituted with specific chemical groups that contribute to its binding affinity and selectivity for FGFR4. [, ] The presence of a Michael acceptor group allows BLU9931 to form a covalent bond with Cys552 within the ATP-binding pocket of FGFR4. [, , ] This covalent interaction leads to irreversible inhibition of FGFR4 kinase activity. [, , ]

Chemical Reactions Analysis

BLU9931's primary chemical reaction involves the irreversible covalent modification of the Cys552 residue within the FGFR4 kinase domain. [, , ] This reaction occurs through a Michael addition mechanism, where the electron-deficient Michael acceptor moiety of BLU9931 reacts with the nucleophilic thiol group of Cys552. [, , ]

Mechanism of Action

BLU9931 functions by selectively and irreversibly inhibiting FGFR4 kinase activity. [, , ] It achieves this by covalently binding to Cys552 located within the hinge region of the FGFR4 kinase domain, a residue absent in other FGFR isoforms (FGFR1-3). [, , , ] This binding prevents FGFR4 autophosphorylation and subsequent activation, effectively blocking downstream signaling pathways. [, ] By inhibiting FGFR4, BLU9931 disrupts crucial cellular processes regulated by this receptor tyrosine kinase, such as proliferation, invasion, and survival, ultimately leading to the suppression of tumor growth in various preclinical cancer models. [, , , , , , , , , , , , , , , , ]

Applications
  • Hepatocellular Carcinoma (HCC): BLU9931 shows promise in treating HCC with an activated FGF19/FGFR4 signaling pathway. [, ] It demonstrates antitumor activity in HCC xenograft models, including those overexpressing FGF19 due to amplification and those with high FGF19 mRNA expression but lacking amplification. []
  • Colorectal Cancer: BLU9931 inhibits cell proliferation, induces apoptosis, and arrests the cell cycle in colorectal cancer cells with high FGFR4 expression. [] It also shows synergistic effects when combined with 5-fluorouracil (5-FU), enhancing the reduction of cancer cell proliferation and cell cycle arrest. []
  • Pancreatic Ductal Adenocarcinoma (PDAC): BLU9931 reduces PDAC cell proliferation and invasion while promoting cellular senescence. [, ] It inhibits signal transduction pathways, including ERK, AKT, and STAT3, contributing to its anti-proliferative effects. [, ] Additionally, BLU9931 downregulates MT1-MMP expression, inhibiting cell invasion. [, ] Importantly, BLU9931 primes PDAC cells for quercetin-induced death, a process termed senolysis, suggesting its potential for combination therapy with senolytic drugs. [, ]
  • Gastric Cancer: BLU9931 inhibits tumor growth in a mouse model of gastric cancer, particularly in cell lines with high FGFR4 expression. [] This finding highlights the potential of FGFR4 as a therapeutic target in gastric cancer.
  • Lung Squamous Cell Carcinoma (LUSC): BLU9931, in combination with the CDK4/6 inhibitor palbociclib, demonstrates enhanced antitumor activity in LUSC models where FGF19 and CCND1 are co-amplified. [] This combination therapy shows improved efficacy compared to single-agent treatment, highlighting the potential of targeting both FGF19 and CCND1 in this cancer subtype.
  • Breast Cancer: BLU9931 attenuates FGF19-induced tumor-promoting activity in breast cancer models, suggesting that inhibiting FGFR4 could be an effective strategy to suppress breast cancer progression. []

5-Fluorouracil (5-FU)

Relevance: 5-FU was investigated in combination with BLU9931 for its effects on colorectal cancer cells. Studies demonstrated that the combination exhibited a synergistic effect in reducing cancer cell proliferation and arresting the cell cycle. [] This research suggests that combining BLU9931 with existing chemotherapeutic agents like 5-FU may hold promise for enhanced therapeutic outcomes.

Quercetin

Relevance: Research demonstrated that BLU9931 treatment induced cellular senescence in pancreatic ductal adenocarcinoma (PDAC) cells, making them more susceptible to quercetin-induced death. This process, termed senolysis, highlights the potential of combining BLU9931 with senolytic drugs like quercetin as a novel therapeutic strategy for PDAC, particularly in cases with high FGFR4 expression. []

AZD4547

Relevance: In a study investigating the role of brain FGFRs in high phosphate diet-induced skeletal muscle reflex overactivation, AZD4547 was used as a tool compound to inhibit FGFRs 1, 2, and 3. While BLU9931, a selective FGFR4 inhibitor, attenuated the heightened response, AZD4547 did not have a significant effect. [] This highlights the specific role of FGFR4 in this context and differentiates its activity from other FGFR family members.

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives

Relevance: These compounds were designed based on the structure of BLU9931 and aimed to improve upon its selectivity for FGFR4. Compound 6O, a notable derivative from this series, demonstrated at least eight times higher selectivity for FGFR4 over other FGFR isoforms compared to BLU9931. [] This finding highlights the potential for developing even more selective FGFR4 inhibitors based on structure-activity relationship studies.

PD173074

Relevance: In a study investigating the role of FGF23 in renal fibrosis associated with cardiorenal syndrome, PD173074 was used as an FGFR blocker. Similar to BLU9931, which targets FGFR4, PD173074 attenuated the increase in various fibrotic markers. [] This suggests a potential interplay between FGFR family members in the context of renal fibrosis and highlights the potential therapeutic benefit of targeting these receptors.

Properties

CAS Number

1538604-68-0

Product Name

BLU9931

IUPAC Name

N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide

Molecular Formula

C26H22Cl2N4O3

Molecular Weight

509.4 g/mol

InChI

InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32)

InChI Key

TXEBNKKOLVBTFK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BLU9931; BLU-9931; BLU 9931.

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.